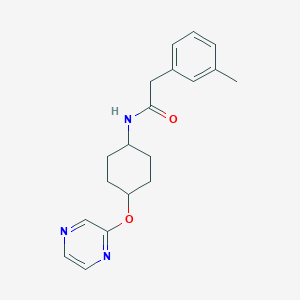

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide

Description

N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone with stereospecific (1r,4r) configuration. The compound includes a pyrazin-2-yloxy substituent at the 4-position of the cyclohexane ring and a meta-tolyl (3-methylphenyl) group attached via an acetamide linkage.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-3-2-4-15(11-14)12-18(23)22-16-5-7-17(8-6-16)24-19-13-20-9-10-21-19/h2-4,9-11,13,16-17H,5-8,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFTUBMWCCLJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Formation of the pyrazin-2-yloxy intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the oxy group.

Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized to introduce the desired stereochemistry (1r,4r) and to attach the pyrazin-2-yloxy group.

Acetamide formation: The m-tolyl group is introduced through an acylation reaction, forming the final acetamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and synthetic differences between the target compound and selected analogs:

*Estimated based on structural components.

Key Observations:

- Substituent Effects: The m-tolyl group in the target compound provides moderate lipophilicity compared to the polar cyanophenoxy (ISRIB-A13) or bulky cyclopentyl () groups. This balance may improve membrane permeability while avoiding excessive hydrophobicity .

- Stereochemistry : The (1r,4r) cyclohexyl configuration is conserved across analogs, critical for maintaining spatial orientation required for target engagement .

- Synthetic Yields: ISRIB-A14 (86% yield) demonstrates that electron-withdrawing substituents like dichlorophenoxy may enhance reaction efficiency compared to cyanophenoxy (36% for ISRIB-A13) .

Pharmacological and Functional Insights

- eIF2B Modulation : ISRIB analogs (e.g., ISRIB-A13, A14) act as pharmacological dimerizers of eIF2B, a key regulator of cellular stress responses. The pyrazine moiety in the target compound may similarly facilitate dimerization via π-π interactions or hydrogen bonding .

- Bioavailability: The m-tolyl group’s methyl substituent likely enhances metabolic stability compared to halogenated analogs (e.g., ISRIB-A14 with 3,4-dichlorophenoxy), which may exhibit higher toxicity risks .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(m-tolyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a cyclohexyl ring, a pyrazinyl group, and an acetamido moiety. This compound is characterized by a molecular formula of C19H23N3O2 and a molecular weight of 341.4 g/mol. Its potential biological activities are attributed to the presence of functional groups that may enhance interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034316-27-1 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity. The compound may act as a modulator of receptors or enzymes involved in various physiological processes. The unique combination of functional groups suggests potential interactions with biological targets such as:

- Enzymatic pathways

- Receptor binding sites

- Antiviral and anticancer mechanisms

Research has highlighted several potential mechanisms through which this compound may exert its biological effects:

- Receptor Modulation : The pyrazinyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : The acetamido moiety could interact with enzymes, potentially leading to inhibition of key metabolic processes.

- Antiviral Activity : Given the structural similarities to known antiviral agents, this compound may disrupt viral replication mechanisms.

Study 1: Antiviral Activity

A study examining the antiviral properties of pyrazine derivatives found that compounds similar to this compound exhibited promising inhibitory effects against various viruses, including HIV and hepatitis viruses. The lead compounds demonstrated low cytotoxicity with effective concentration (EC50) values in the micromolar range.

Study 2: Enzyme Interaction

Research into the enzyme inhibition capabilities of this compound revealed that it could significantly inhibit specific enzymes involved in nucleotide biosynthesis, which are crucial for viral replication. This inhibition was quantified using IC50 values, indicating effective concentrations required for 50% inhibition.

Data Tables

| Study Focus | Compound Tested | EC50 (µM) | IC50 (µM) |

|---|---|---|---|

| Antiviral Activity | Pyrazine Derivatives | 3.98 | - |

| Enzyme Inhibition | Nucleotide Biosynthesis Inhibitors | - | 32.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.